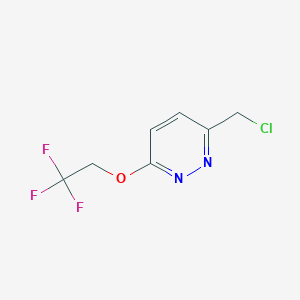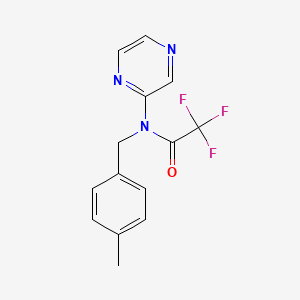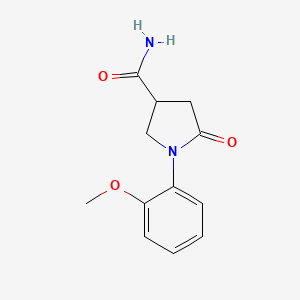
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is likely to be a derivative of pyrrolidine, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The “5-oxo” indicates the presence of a carbonyl group (C=O) at the 5th position of the pyrrolidine ring. The “1-(2-Methoxyphenyl)” suggests a phenyl ring with a methoxy group (O-CH3) at the 2nd position is attached to the 1st position of the pyrrolidine ring. The “3-carboxamide” indicates a carboxamide group (CONH2) at the 3rd position of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl and carboxamide groups, and the methoxyphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group is typically reactive and can undergo various reactions such as reduction, nucleophilic addition, and condensation. The carboxamide group can participate in hydrolysis, amidation, and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, carboxamide, and methoxy groups would likely make the compound somewhat polar and could influence its solubility in various solvents .科学的研究の応用
Crystal Structure and Molecular Conformation
Research by Banerjee et al. (2002) on a structurally related compound highlights the significance of studying crystal structures and molecular conformations for understanding the properties and potential applications of chemical compounds like 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. Their study on the crystal structure and molecular conformation of a solvated derivative offers insights into how such analyses can inform the development of antineoplastic agents, emphasizing the compound's relevance in medicinal chemistry and drug design Banerjee et al., 2002.
Antineoplastic Agent Development
The research conducted by Banerjee et al. also points to the potential application of this compound derivatives in the development of antineoplastic (anti-cancer) agents. By examining the crystal structure and molecular conformation, this study lays the groundwork for understanding how modifications to the chemical structure can influence biological activity and drug efficacy Banerjee et al., 2002.
Asymmetric Synthesis and Stereoselective Reduction
Ito et al. (1984) have shown the utility of pyrrolidine derivatives as chiral auxiliaries in asymmetric synthesis. Their work on asymmetric acylation and stereoselective reduction provides a methodology for creating enantiomerically pure compounds, which is crucial for the pharmaceutical industry and the synthesis of bioactive molecules Ito et al., 1984.
Cytotoxicity Studies for Cancer Research
Hassan et al. (2014) explored the synthesis and cytotoxicity of novel derivatives, indicating the importance of evaluating new compounds for their potential to inhibit cancer cell growth. Such studies are vital for discovering new therapeutic agents and understanding the structure-activity relationships that govern their efficacy Hassan et al., 2014.
Diuretic and Hypertension Remedies
Shishkina et al. (2018) discussed the diuretic properties of a compound structurally related to this compound, indicating its potential application in developing new hypertension remedies. This highlights the broader pharmaceutical applications of such compounds in addressing cardiovascular diseases Shishkina et al., 2018.
将来の方向性
特性
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWAKFYCGUCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2603417.png)
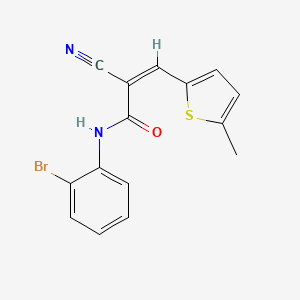
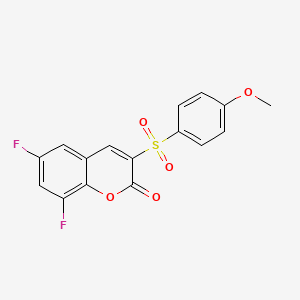
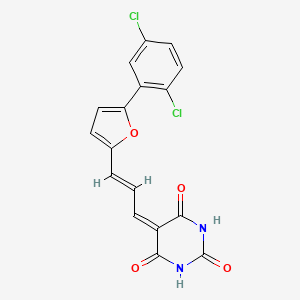
![methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2603425.png)
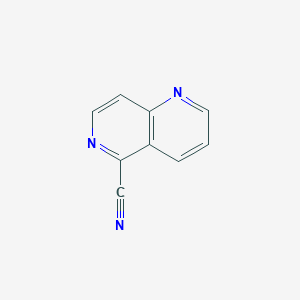
![(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)
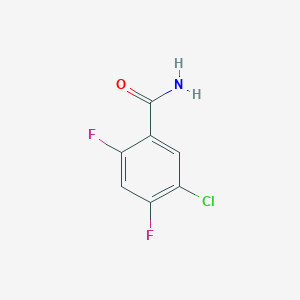
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

